molecular formula C25H36F3N5O3 B12080132 [3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone

[3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone

Cat. No.: B12080132
M. Wt: 511.6 g/mol
InChI Key: MCRWZBYTLVCCJJ-UHFFFAOYSA-N
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Description

The compound [3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines several functional groups, including a methoxyoxane ring, a trifluoromethyl-substituted pyrimidine, and a diazabicycloheptane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Methoxyoxane Ring: The methoxyoxane ring can be synthesized through the cyclization of a suitable precursor, such as a hydroxyalkyl ether, under acidic or basic conditions.

    Amination: The methoxyoxane ring is then subjected to amination using an appropriate amine, such as propylamine, under controlled temperature and pressure conditions.

    Cyclopentylation: The resulting amino compound is then reacted with a cyclopentyl halide in the presence of a base to form the cyclopentyl-substituted intermediate.

    Pyrimidine Introduction: The trifluoromethyl-substituted pyrimidine moiety is introduced through a nucleophilic substitution reaction using a suitable pyrimidine derivative and a strong nucleophile.

    Diazabicycloheptane Formation: The final step involves the formation of the diazabicycloheptane core through a cyclization reaction, typically using a diazo compound and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound [3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxyoxane ring can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl-substituted pyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Strong nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.

Major Products

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study various biochemical pathways and molecular interactions. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine

In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its unique structure may interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone can be compared with other compounds containing similar functional groups, such as:
    • Methoxyoxane derivatives
    • Trifluoromethyl-substituted pyrimidines
    • Diazabicycloheptane derivatives

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H36F3N5O3

Molecular Weight

511.6 g/mol

IUPAC Name

[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone

InChI

InChI=1S/C25H36F3N5O3/c1-15(2)24(6-4-16(10-24)31-19-5-7-36-13-20(19)35-3)23(34)33-12-17-8-18(33)11-32(17)22-9-21(25(26,27)28)29-14-30-22/h9,14-20,31H,4-8,10-13H2,1-3H3

InChI Key

MCRWZBYTLVCCJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CC4CC3CN4C5=NC=NC(=C5)C(F)(F)F

Origin of Product

United States

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